Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate
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Overview
Description
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is a chemical compound with the molecular formula C18H21ClN2O5 . It contains a total of 47 atoms, including 21 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular weight of this compound is 380.8 g/mol . The InChI representation of the molecule isInChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-8-13(19)6-7-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 380.8 g/mol . It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 9 . The topological polar surface area is 97.5 Ų . The compound is crystalline and soluble in Dichloromethane, Ethyl Acetate, and Methanol .Scientific Research Applications
Synthesis and Biotransformation Studies
Diethyl acetamidomalonate serves as a starting material for the synthesis of prochiral non-proteinogenic amino acids, highlighting its utility in creating a range of structurally diverse compounds for further biological and chemical studies. This versatility is demonstrated through the synthesis of nine diethyl a-acetamido, a-alkylmalonates, with confirmed structures via spectral data and X-ray crystallography. Notably, these compounds were not substrates for lipase-catalyzed enantiodifferentiating deesterification, indicating specificity in enzymatic reactions (Singh et al., 2000).
Enantioselective Hydrolysis
In the context of enantioselective catalysis, diethyl acetamidomalonate undergoes α-chymotrypsin-catalyzed hydrolysis to yield a dextrorotatory monoester. This process, which likely results in the (R)-configuration, demonstrates the compound's potential in producing chiral intermediates, essential for the development of enantiomerically pure pharmaceuticals. The slower rate of racemization compared to hydrolysis further underscores the controlled selectivity achievable with this compound (Tararov et al., 1997).
Preparation of Amino Acids and Derivatives
The ability to functionalize diethyl acetamidomalonate for the synthesis of amino acids and their derivatives is a crucial aspect of its application in medicinal chemistry and drug development. Methods such as the indium(III)-catalyzed addition to terminal alkynes offer a practical approach to β-branched α-amino acids, demonstrating the compound's role in synthesizing building blocks for peptides and proteins. These methodologies enable the construction of complex molecules with potential biological activity, highlighting the importance of diethyl acetamidomalonate in synthetic organic chemistry (Angell et al., 2007).
Thermodynamic Property Studies
The study of the heat capacity and thermodynamic properties of diethyl acetamidomalonate contributes to our understanding of its physical characteristics and stability. By determining the solid-liquid phase transition temperature, enthalpy, entropy, and mole fraction purity, researchers can better predict its behavior in various chemical processes. These insights are valuable for optimizing reaction conditions and for the formulation of compounds containing diethyl acetamidomalonate (Li & Tan, 2013).
Safety and Hazards
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should not induce vomiting and should seek medical attention immediately .
properties
IUPAC Name |
diethyl 2-acetamido-2-[(6-chloro-1H-indol-3-yl)methyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-8-13(19)6-7-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQVCBKVPRYUNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652549 |
Source
|
Record name | Diethyl acetamido[(6-chloro-1H-indol-3-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50517-09-4 |
Source
|
Record name | Diethyl acetamido[(6-chloro-1H-indol-3-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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